2,2-Bis(4-nitrobenzyl)malonic acid
Overview
Description
2,2-Bis(4-nitrobenzyl)malonic acid is a crystalline solid belonging to the family of dicarboxylic acids. It is a hybrid molecule of malonic acid and 4-nitrobenzyl bromide, featuring two nitrobenzyl groups on the malonic acid backbone. This compound is notable for its photochromic properties, allowing it to undergo reversible photoisomerization under low-energy light.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2,2-Bis(4-nitrobenzyl)malonic acid involves the reaction of 2,2-dimethyl-5,5-bis(4-nitrobenzyl)-1,3-dioxane-4,6-dione with lithium hydroxide in a tetrahydrofuran-water mixture. The reaction is carried out at 25°C for 21.5 hours. The mixture is then acidified to pH 1 using hydrochloric acid, followed by partitioning between water and ethyl acetate. The organic phase is washed, dried over sodium sulfate, filtered, and concentrated .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-nitrobenzyl)malonic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds and reduced derivatives.
Scientific Research Applications
2,2-Bis(4-nitrobenzyl)malonic acid has several scientific research applications:
Chemistry: Used in gold-catalyzed cyclization reactions to synthesize complex organic compounds.
Biology: Employed in pH sensing and nanoscale applications due to its photochromic properties.
Medicine: Potential use in drug development and as a precursor for various pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-nitrobenzyl)malonic acid involves its ability to undergo photoisomerization under low-energy light. This property makes it useful in applications requiring reversible changes in molecular structure. The compound’s nitro groups can also participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A simpler dicarboxylic acid without the nitrobenzyl groups.
4-Nitrobenzyl bromide: A precursor used in the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid.
2,2-Dimethyl-5,5-bis(4-nitrobenzyl)-1,3-dioxane-4,6-dione: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to its dual nitrobenzyl groups, which impart photochromic properties and make it suitable for specialized applications in chemistry and materials science. Its ability to undergo reversible photoisomerization sets it apart from simpler dicarboxylic acids and other related compounds.
Properties
IUPAC Name |
2,2-bis[(4-nitrophenyl)methyl]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOPDJPKIXQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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